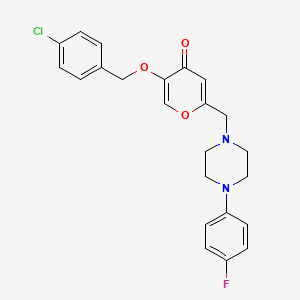

5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3/c24-18-3-1-17(2-4-18)15-30-23-16-29-21(13-22(23)28)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKJHBXLSKDNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Fluorophenyl Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the pyranone intermediate and 4-(4-fluorophenyl)piperazine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves several chemical reactions. Key starting materials include 4-chlorobenzyl alcohol, 4-fluorophenyl piperazine, and pyranone derivatives. The synthesis process includes:

- Condensation Reactions : These reactions facilitate the formation of the pyranone core.

- Ring Closure Processes : Essential for creating the final structure of the compound.

The molecular formula is , with a molecular weight of approximately 392.85 g/mol. The compound is expected to be moderately soluble in organic solvents like ethanol and dichloromethane.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of AChE has potential implications for treating conditions such as Alzheimer's disease, where increased levels of acetylcholine may improve cognitive function.

Antidepressant Activity

The piperazine moiety is known for its antidepressant properties. Studies suggest that similar compounds can modulate serotonin receptors, which are crucial in regulating mood and anxiety. The incorporation of the 4-fluorophenyl group may enhance this activity, making it a candidate for further investigation in the treatment of depression and anxiety disorders.

Antimicrobial Properties

Preliminary studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial effects against various bacterial strains. Specifically, they have shown effectiveness in inhibiting efflux pumps in Staphylococcus epidermidis, which could lead to improved treatment outcomes for infections resistant to conventional antibiotics .

In Vitro Studies on Acetylcholinesterase Inhibition

In vitro studies have demonstrated that similar compounds exhibit AChE inhibitory activity with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of approximately 10 µM for a related compound, suggesting that modifications to the piperazine ring can significantly influence biological activity.

Efficacy Against Bacterial Strains

A study focusing on phenylpiperazine derivatives showed that certain compounds could inhibit the Msr(A) efflux pump in Staphylococcus aureus, leading to increased accumulation of antibiotics within bacterial cells. This finding highlights the potential of this compound as a novel efflux pump inhibitor .

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the pyranone core can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Patterns on Aromatic Rings

The compound 5-[(2-chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one (CAS: 898465-57-1) differs from the target compound only in the positions of the chlorine and fluorine atoms on the benzyl and phenyl groups (ortho vs. para) . Key differences include:

- Electronic Effects : Para-substituted halogens allow for stronger resonance stabilization, whereas ortho-substituted groups may alter dipole interactions.

- Synthetic Accessibility : Para-substituted precursors are often more readily available, which may influence scalability.

Core Heterocycle Variations

Triazole-Thione Derivatives

Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a, CAS: 1349172-94-6) replace the pyranone core with a triazole-thione ring .

- Yield : Synthesis of 21a achieved an 82% yield, suggesting efficient routes for piperazine-linked triazoles .

Chromenone and Purine Derivatives

The chromen-4-one derivative 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one (Example 109) incorporates a purine moiety linked to the piperazine group .

Piperazine Substituent Modifications

Trifluoromethyl and Hydroxyethyl Groups

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (compound 21, ) uses a trifluoromethyl group, which enhances metabolic resistance and lipophilicity compared to halogenated aryl groups .

Alkyl Chain Variations

4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, ) employs a butanone linker between the pyrazole and piperazine, increasing conformational flexibility. This contrasts with the rigid methylene linker in the target compound .

Biological Activity

The compound 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyranone core substituted with a chlorobenzyl ether and a piperazine moiety with a fluorophenyl group. This unique structure is believed to contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induces apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibits migration |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 31.25 |

Enzyme Inhibition

In addition to its antimicrobial effects, the compound acts as an enzyme inhibitor. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapy .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Urease | 60 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Regulation : It modulates cell cycle regulators such as cyclins and cyclin-dependent kinases.

- Enzyme Interaction : The inhibition of enzymes like AChE suggests potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, indicating its potential as a chemotherapeutic agent.

- Another study focused on its antibacterial properties showed that it could serve as an alternative treatment for infections caused by resistant bacterial strains.

Q & A

Basic: What are the established synthetic pathways for 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyranone core followed by functionalization of the piperazine and chlorobenzyl moieties. Key steps include:

- Core formation: Cyclization of diketones or hydroxyketones under acidic or basic conditions to generate the pyranone ring.

- Substituent introduction: Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the 4-chlorobenzyloxy and piperazine groups.

- Optimization factors:

- Temperature: Controlled heating (60–100°C) to avoid side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts: Use of palladium catalysts for coupling reactions or bases like K₂CO₃ for substitutions .

- Purification: Column chromatography or recrystallization to isolate the product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy:

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ at m/z 428.13) and fragmentation patterns .

- HPLC: Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm; retention time consistency ensures batch reproducibility .

Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of modifications to the pyranone core and piperazine substituents?

Answer:

- Core modifications:

- Replace the pyranone oxygen with sulfur or nitrogen analogs to assess electronic effects .

- Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 5-position .

- Piperazine substitutions:

- Vary aryl groups (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) to study receptor binding .

- Replace piperazine with morpholine or thiomorpholine to evaluate steric/electronic impacts .

- Biological assays:

Advanced: What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions during storage?

Answer:

- Forced degradation studies:

- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stability: Heat samples at 40–60°C for 1–4 weeks; assess decomposition products by LC-MS .

- Light sensitivity: Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation .

- Storage recommendations:

- Use amber vials at −20°C under inert gas (N₂) to prevent oxidation .

Advanced: What computational approaches can predict the binding affinities of this compound with biological targets like serotonin receptors?

Answer:

- Molecular docking:

- QSAR modeling:

- MD simulations:

Advanced: How should researchers address contradictions in reported biological activity data across different studies?

Answer:

- Identify variables:

- Compare assay conditions (e.g., cell lines, receptor subtypes, incubation times) .

- Verify compound purity and stereochemistry, as impurities may skew results .

- Replicate experiments:

- Meta-analysis:

- Apply statistical tools (e.g., random-effects models) to reconcile IC₅₀ discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.